molecular formula C20H36O B1235306 Geranylcitronellol CAS No. 51446-64-1

Geranylcitronellol

Cat. No. B1235306
CAS RN: 51446-64-1
M. Wt: 292.5 g/mol
InChI Key: ZKWFMIAGZQACFE-NWLVNBMCSA-N
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Description

Geranylcitronellol belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle . It is considered to be a fatty alcohol .


Synthesis Analysis

The synthesis of terpenic esters derived from geraniol and citronellol (geranyl and citronellyl alkanoates) can be achieved through esterification reactions catalyzed by the immobilized lipases from Thermomyces lanuginosus (Lipozyme TL IM®) and Candida antarctica (Novozym 435®) . Geraniol can be esterified with oleic, lauric, and stearic acids; and citronellol can be esterified with oleic and stearic acids .


Chemical Reactions Analysis

The reduction of geraniol to citronellol is the first step for the synthesis of natural phytol in the production of tocopherols and natural vitamin K . This reduction can be catalyzed by certain enzymes .

Scientific Research Applications

Synthesis and Chemical Applications

  • Geranylcitronellol has been synthesized through a selective method involving the conjugate addition of a functionalized copper reagent. This synthesis is significant for its high diastereomeric excess and potential applications in chemical synthesis (Johansson, Olsson, & Bergström, 1996).

Biological Significance in Insects

  • The labial gland secretion of the cuckoo-bumblebee males, which includes geranylcitronellol, plays a role in their communication and mating behaviors. This research highlights the ecological and biological importance of geranylcitronellol in insect species (Valterová, Svatoš, & Hovorka, 1996).

Involvement in Exocrine Glands of Bombus Terrestris

  • Geranylcitronellol is found in the exocrine glands of Bombus terrestris queens and its concentration is inversely related to the age of the queens. This finding contributes to our understanding of the chemical ecology and physiological changes in bumblebee species (Urbanova, Cahlíková, Hovorka, Ptáček, & Valterová, 2008).

Neuroprotective Effects in Brain Injury

  • While not directly related to geranylcitronellol, geranylgeranylacetone, a compound with a similar geranyl structure, has demonstrated neuroprotective effects in experimental traumatic brain injury. This suggests a potential avenue for research into geranylcitronellol's neuroprotective properties (Zhao, Faden, Loane, Lipinski, Sabirzhanov, Stoica, 2013).

Premating Behavior in Bombus Confusus

  • Research on the premating behavior of Bombus confusus males shows that geranylcitronellol is a main component of their labial gland secretion, used for marking perches during visual searching for females. This study is crucial for understanding the role of chemical compounds in insect behavior (Hovorka, Urbanova, & Valterová, 2004).

properties

IUPAC Name

(6E,10E)-3,7,11,15-tetramethylhexadeca-6,10,14-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,20-21H,6-8,10,12,14-16H2,1-5H3/b18-11+,19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWFMIAGZQACFE-NWLVNBMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Geranylcitronellol

CAS RN

51446-64-1, 36237-66-8
Record name Geranylcitronellol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051446641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Geranylcitronellol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032147
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
L Ahlquist, G Bergström, C Liljenberg - Progress in the Chemistry of Fats …, 1978 - Elsevier
… , the two enantiomers of geranylcitronellol were prepared synthetically.’The aldehydes corresponding to geranylgeraniol and geranylcitronellol, geranylgeranial and geranylcitronehl, …
Number of citations: 23 www.sciencedirect.com
I Valterová, A Svatoš, O Hovorka - Collection of Czechoslovak …, 1996 - cccc.uochb.cas.cz
… For the structure confirmation, geranylcitronellol was prepared from geranyl bromide via a three-… Geranylcitronellol 2 exhibited identical MS and IR spectral data as we are reporting for …
Number of citations: 17 cccc.uochb.cas.cz
A Johansson, T Olsson, G Bergström - Tetrahedron letters, 1996 - Elsevier
An asymmetric synthesis of the diterpene (S)-geranylcitronellol 1a and its acetate 1b is reported. The chirality is induced by TMSI-promoted conjugate addition of a homoallylic …
Number of citations: 9 www.sciencedirect.com
BG Svensson, G Bergström - Journal of Chemical Ecology, 1979 - Springer
… and geranylcitronellol. In A. hyperboreus the main marking compounds are an octadecenol and 2,3-dihydro-6-transfarnesol. This species also contains citronellol and geranylcitronellol. …
Number of citations: 45 link.springer.com
K Urbanová, L Cahlíková, O Hovorka, V Ptáček… - Journal of chemical …, 2008 - Springer
… We found geranylcitronellol in both labial and Dufour’s gland extracts, but not in the extracts of the mandibular gland. In the labial gland, its amount peaked in 3-d-old queens (Fig. 5). …
Number of citations: 7 link.springer.com
I Valterová, J Kunze, A Gumbert, A Luxová… - Arthropod-Plant …, 2007 - Springer
… We also identified small amounts of E-2,3-dihydrofarnesol and geranylcitronellol in O. pauciflora fragrance. These two compounds are parts of male marking sex pheromone of several …
Number of citations: 30 link.springer.com
BD Jackson, JPJ Billen, ED Morgan - Journal of chemical ecology, 1989 - Springer
… The possibility is discussed that 11-eicosenal or geranylcitronellol, minor components of the Dufour gland secretion of M. gulosa, may be responsible for the aggressive behavior …
Number of citations: 24 link.springer.com
G Bergström, P Bergman, M Appelgren… - Bioorganic & medicinal …, 1996 - Elsevier
… insularis is characterized by geranylcitronellol, together with the (Z)-11-octadecen-1-ol and hexadecan-1-ol. These results agree with analyses of 36 species and two forms of …
Number of citations: 28 www.sciencedirect.com
O Hovorka, K Urbanová, I Valterová - Journal of chemical ecology, 1998 - Springer
… of geranylcitronellol by pyridinium chlorochromate in dichloromethane. Standards of geranylcitronellyl hexanoate and geranylcitronellyl octanoate were prepared from geranylcitronellol …
Number of citations: 31 link.springer.com
P Žáček, B Kalinová, J Šobotník, O Hovorka… - Journal of chemical …, 2009 - Springer
… (EAG) responses of virgin queens were ethyl dodecanoate, 2,3-dihydrofarnesal, 2,3-dihydrofarnesol, hexadecan-1-ol, octadeca-9,12,15-trien-1-ol, and geranylcitronellol. Compounds …
Number of citations: 41 link.springer.com

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